molecular formula C8H10BrNO B12955848 3-Bromo-6-methoxy-2,5-dimethylpyridine

3-Bromo-6-methoxy-2,5-dimethylpyridine

Cat. No.: B12955848
M. Wt: 216.07 g/mol
InChI Key: CMPGWKOPOJDFBR-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2,5-dimethylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and dimethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2,5-dimethylpyridine typically involves the bromination of 6-methoxy-2,5-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2,5-dimethylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated pyridines.

Scientific Research Applications

3-Bromo-6-methoxy-2,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2,5-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxy-2,5-dimethylpyridine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-bromo-2-methoxy-3,6-dimethylpyridine

InChI

InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10-8(5)11-3/h4H,1-3H3

InChI Key

CMPGWKOPOJDFBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1OC)C)Br

Origin of Product

United States

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